molecular formula C44H36MnN8+5 B1231340 Mnt4MPyP CAS No. 70649-54-6

Mnt4MPyP

Cat. No.: B1231340
CAS No.: 70649-54-6
M. Wt: 731.7 g/mol
InChI Key: MCUMBUVHIHVYGU-UHFFFAOYSA-N
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Description

Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin, commonly known as Mnt4MPyP, is a synthetic metalloporphyrin compound. It is a water-soluble cationic porphyrin that mimics the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound has garnered significant interest due to its potential therapeutic applications, particularly in reducing oxidative stress and inflammation.

Biochemical Analysis

Biochemical Properties

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride plays a significant role in biochemical reactions as a redox-active catalyst. It interacts with various enzymes, proteins, and other biomolecules, primarily through redox reactions. One of the key interactions is with superoxide dismutase enzymes, where Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride mimics the enzyme’s activity by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction is crucial in protecting cells from oxidative stress and maintaining cellular redox balance.

Cellular Effects

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in pancreatic cancer cells, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride enhances the cytotoxicity of ascorbate by increasing the generation of hydrogen peroxide, leading to increased DNA damage and cell death . Additionally, it has been observed to protect normal cells from oxidative damage by scavenging superoxide radicals and reducing oxidative stress.

Molecular Mechanism

The mechanism of action of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride involves its redox activity and interaction with biomolecules. At the molecular level, it binds to superoxide radicals and catalyzes their conversion into less harmful species, such as oxygen and hydrogen peroxide. This catalytic activity is similar to that of superoxide dismutase enzymes. Furthermore, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can modulate gene expression by influencing redox-sensitive transcription factors and signaling pathways, thereby affecting cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under physiological conditions, maintaining its redox activity over extended periods. Prolonged exposure to high concentrations of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can lead to its gradual degradation and loss of catalytic activity. Long-term studies have shown that it can provide sustained protection against oxidative stress in normal cells while enhancing the cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

The effects of Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride vary with different dosages in animal models. At low to moderate doses, it has been observed to provide protective effects against oxidative damage and improve cellular function. At high doses, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can exhibit toxic effects, including oxidative damage to normal tissues and potential disruption of cellular homeostasis. Threshold effects have been noted, where the compound’s beneficial effects are maximized at optimal dosages, beyond which adverse effects become prominent .

Metabolic Pathways

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the detoxification of reactive oxygen species. Additionally, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can influence metabolic flux by modulating the levels of key metabolites involved in cellular redox balance .

Transport and Distribution

Within cells and tissues, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to localize to cellular membranes and organelles, where it exerts its redox activity. The compound’s distribution is influenced by its lipophilic properties, allowing it to interact with lipid membranes and accumulate in specific cellular compartments .

Subcellular Localization

Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride exhibits specific subcellular localization, which is critical for its activity and function. It is often found in mitochondria, where it can modulate mitochondrial redox balance and protect against oxidative damage. Additionally, Manganese (III) tetrakis (N-methylpyridinium-4-yl) porphyrin pentachloride can localize to the cytoplasm and nucleus, influencing redox-sensitive signaling pathways and gene expression. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin typically involves the following steps:

    Preparation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions to form a porphyrinogen. This intermediate is then oxidized to yield the porphyrin macrocycle.

    Methylation: The porphyrin macrocycle is methylated using methyl iodide to introduce N-methylpyridinium groups at the meso positions.

    Metalation: The methylated porphyrin is then reacted with a manganese salt, such as manganese chloride, in the presence of a base to form the manganese (III) complex.

Industrial Production Methods

Industrial production of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and methylation steps, as well as the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin undergoes various chemical reactions, including:

    Oxidation: It can catalyze the oxidation of superoxide radicals to oxygen and hydrogen peroxide.

    Reduction: The compound can be reduced to its manganese (II) form under certain conditions.

    Substitution: The porphyrin ring can undergo substitution reactions at the meso positions.

Common Reagents and Conditions

    Oxidation: Superoxide radicals are generated in situ using potassium superoxide or other superoxide-generating systems.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the manganese (III) complex to manganese (II).

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: The major products are oxygen and hydrogen peroxide.

    Reduction: The major product is the manganese (II) complex.

    Substitution: The major products are substituted porphyrin derivatives.

Scientific Research Applications

Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various oxidation and reduction reactions.

    Biology: The compound is studied for its ability to mimic superoxide dismutase and reduce oxidative stress in biological systems.

    Medicine: It has potential therapeutic applications in treating conditions associated with oxidative stress, such as ischemia-reperfusion injury and neurodegenerative diseases.

    Industry: The compound is used in the development of antioxidant formulations and as a component in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin involves its ability to mimic the activity of superoxide dismutase. The compound catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby reducing oxidative stress. The manganese center in the porphyrin ring undergoes redox cycling between the manganese (III) and manganese (II) states, facilitating the conversion of superoxide radicals.

Comparison with Similar Compounds

Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin is unique among metalloporphyrins due to its high water solubility and strong superoxide dismutase mimetic activity. Similar compounds include:

    Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-2-yl) porphyrin: This compound has similar superoxide dismutase mimetic activity but differs in the position of the N-methylpyridinium groups.

    Iron (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin: This compound also mimics superoxide dismutase but has different redox properties due to the presence of iron instead of manganese.

    Copper (II) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin: This compound has antioxidant activity but is less effective as a superoxide dismutase mimic compared to the manganese complex.

Properties

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMBUVHIHVYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36MnN8+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70649-54-6
Record name Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?

A1: this compound (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].

Q2: How does this compound interact with liposomes and other drug delivery systems?

A2: The cationic nature of this compound allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of this compound in vivo []. Studies have shown that when incorporated into liposomes or niosomes, this compound retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes this compound-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.

Q3: What is the role of this compound in enhancing the effects of radiotherapy?

A3: this compound acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the this compound-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].

Q4: What are the limitations of using this compound in a clinical setting?

A4: Although this compound exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to this compound [].

Q5: How is the efficacy of this compound assessed in preclinical studies?

A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of this compound. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of this compound on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of this compound on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of this compound and guiding further clinical development.

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